N-(3-bromophenyl)-2-fluorobenzamide
Description
N-(3-Bromophenyl)-2-fluorobenzamide is a halogen-substituted benzamide derivative featuring a bromine atom at the meta position of the aniline ring and a fluorine atom at the ortho position of the benzoyl group.
Properties
Molecular Formula |
C13H9BrFNO |
|---|---|
Molecular Weight |
294.12 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C13H9BrFNO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) |
InChI Key |
XHKIALCPRADHBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Crystal Structure and Packing
The position and type of halogen substituents significantly influence molecular conformation and crystal packing. For example:
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23): This tri-fluorinated analog crystallizes in the monoclinic space group Pn (No. 7) with a 1D amide-amide hydrogen-bonded chain along the a-axis. The aromatic rings are nearly coplanar, with amide planes twisted ~23° relative to the rings .
- 2-Chloro-N-(2,3-dichlorophenyl)benzamide (JOFHAO): A chloro analog crystallizes in space group Pc (No. 7) with Z' = 2, displaying two distinct conformations due to rotational flexibility of the ortho-chloro substituent. This contrasts with Fo23’s single conformation, highlighting bromine/chlorine’s larger van der Waals radii compared to fluorine .
Key Structural Differences :
| Property | Fo23 (C₁₃H₈F₃NO) | JOFHAO (C₁₃H₉Cl₂NO) | Hypothetical Br Analog (C₁₃H₁₀BrFNO) |
|---|---|---|---|
| Halogen Substituents | 3 F atoms | 2 Cl atoms | 1 Br, 1 F atoms |
| Space Group | Pn | Pc | Likely Pc or P2₁/c (predicted) |
| Hydrogen Bonding | 1D amide-amide chains | Disordered Cl interactions | Potential Br···O/N interactions |
| Melting Point (°C) | 100–102 | Not reported | Expected higher due to Br’s mass |
Hydrogen Bonding and Non-Covalent Interactions
Fluorinated benzamides exhibit robust hydrogen-bonding networks and C–F···C ring-stacking interactions. For example:
- Fo23 : Features N–H···O and C–H···F hydrogen bonds, forming an aR₂²(12) synthon. The C–F···C stacking distance is 3.151 Å .
- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24or) : Displays similar hydrogen bonding but with altered fluorine positions, leading to differences in synthon geometry and packing efficiency .
Bromine’s Impact : Bromine’s lower electronegativity (compared to fluorine) reduces its ability to participate in hydrogen bonding. However, its larger atomic radius may facilitate halogen bonding (Br···O/N) or π-stacking interactions, which could dominate over traditional hydrogen bonds in brominated analogs .
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